REACTION_CXSMILES
|
[O:1]=[O+][O-].[F:4][C:5]1[CH:14]=[CH:13][C:8]2[CH:9]=C(C)[O:11][C:7]=2[C:6]=1[CH2:15][CH2:16][CH3:17].CSC>>[F:4][C:5]1[CH:14]=[CH:13][C:8]([CH:9]=[O:1])=[C:7]([OH:11])[C:6]=1[CH2:15][CH2:16][CH3:17]
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C2=C(C=C(O2)C)C=C1)CCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at 70° for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in a vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 40 ml of ethanol
|
Type
|
ADDITION
|
Details
|
After the addition of 20 ml of 3% sodium hydrogen carbonate solution the mixture
|
Type
|
ADDITION
|
Details
|
Subsequently, the mixture was poured on to 200 ml of ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 150 ml of diethyl ether each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate concentration
|
Type
|
CUSTOM
|
Details
|
The crude product obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (dichloromethane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C=O)C=C1)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |